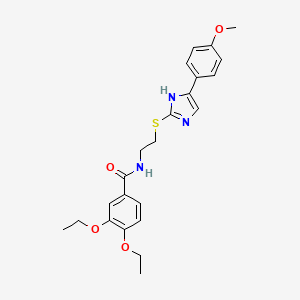

3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

3,4-diethoxy-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4S/c1-4-29-20-11-8-17(14-21(20)30-5-2)22(27)24-12-13-31-23-25-15-19(26-23)16-6-9-18(28-3)10-7-16/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,24,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDAIHFBNURATCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)OC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of 4-methoxyphenylamine with glyoxal in the presence of ammonium acetate.

Thioether Formation: The imidazole derivative is then reacted with 2-bromoethyl ethyl ether to introduce the thioether linkage.

Benzamide Formation: The final step involves the reaction of the thioether-imidazole derivative with 3,4-diethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing Agents: Tin(II) chloride, iron powder

Nucleophiles: Sodium hydride, potassium tert-butoxide

Major Products

Oxidation Products: Sulfoxides, sulfones

Reduction Products: Amines

Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. The thioether group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function. The compound’s overall structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogues identified in the literature:

Structural and Functional Insights

Substituent Effects: The 3,4-diethoxy groups in the target compound contrast with methoxy (e.g., W1, compound 9e) or nitro (e.g., 2,4-dinitrophenyl in W1) substituents.

Heterocyclic Diversity: Imidazole vs. Benzoimidazole/Thiadiazole: The target’s imidazole ring is smaller than benzoimidazole (–2) or thiadiazole (–7), which may reduce steric hindrance and improve target binding .

Synthetic Routes :

- The target’s synthesis likely involves imidazole ring formation followed by thioether coupling, contrasting with hydrazide condensation (), triazole click chemistry (), or dehydrosulfurization ().

Spectral Characteristics :

Biological Activity

3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide, a complex organic compound with the CAS number 897454-84-1, is part of the benzamide class and has been studied for its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : 3,4-diethoxy-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide

- Molecular Formula : C23H27N3O4S

- Molecular Weight : 453.55 g/mol

Synthesis

The synthesis of 3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide involves multiple steps:

- Formation of the Imidazole Ring : Reaction of 4-methoxyphenylamine with glyoxal in the presence of ammonium acetate.

- Thioether Formation : The imidazole derivative reacts with 2-bromoethyl ethyl ether to introduce the thioether linkage.

- Benzamide Formation : The final step involves reacting the thioether-imidazole derivative with 3,4-diethoxybenzoyl chloride in the presence of a base like triethylamine.

Anticancer Properties

Research indicates that compounds similar to 3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide exhibit significant anticancer activity. For instance:

- A study demonstrated that derivatives with imidazole rings showed cytotoxic effects against various cancer cell lines including lung (A549), breast (MCF-7), and colon cancer (HT29) .

- The compound's mechanism involves the inhibition of tubulin polymerization and induction of apoptosis in cancer cells, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research on related thiadiazole derivatives suggests potential effectiveness against bacterial strains. In vitro studies have shown that these compounds can inhibit bacterial growth, making them candidates for further development as antimicrobial agents .

The biological activity of 3,4-diethoxy-N-(2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The imidazole ring can bind to metal ions in enzyme active sites, inhibiting their function.

- Covalent Bond Formation : The thioether group can form covalent bonds with nucleophilic residues in proteins, modulating their activity.

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this benzamide derivative:

- A review highlighted that thiadiazole derivatives exhibited significant cytotoxicity against various human cancer cell lines, with some compounds showing IC50 values as low as 0.794 µM against breast cancer cells .

- Another study reported that imidazole-based compounds demonstrated selective toxicity towards cancer cells while sparing normal cells during in vitro tests .

- Molecular docking studies have indicated potential binding interactions between these compounds and target proteins involved in cancer progression .

Summary Table of Biological Activities

Q & A

Q. Optimization Strategies :

- Catalysts : Use of DMAP to accelerate acylation and reduce side products.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.

How do electronic effects of substituents influence the compound’s reactivity and biological activity?

Advanced Question

The 4-methoxyphenyl group on the imidazole ring is electron-donating, enhancing π-π stacking with aromatic residues in biological targets (e.g., enzymes). The 3,4-diethoxy groups on the benzamide moiety increase lipophilicity, improving membrane permeability .

Q. Structure-Activity Relationship (SAR) Insights :

- Methoxy vs. Ethoxy : Ethoxy groups provide greater metabolic stability than methoxy due to reduced oxidative demethylation .

- Thioether Linkage : The sulfur atom facilitates hydrogen bonding with cysteine residues in target proteins, critical for inhibitory activity (e.g., kinase inhibition) .

What spectroscopic techniques are essential for characterizing this compound?

Basic Question

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., diethoxy benzamide protons at δ 1.4–1.6 ppm; imidazole protons at δ 7.2–7.8 ppm) .

- HRMS : Validates molecular weight (C₂₇H₃₀N₃O₄S; [M+H]⁺ calc. 510.1921) .

- IR : Key peaks include N-H stretch (~3300 cm⁻¹, amide) and C=S stretch (~680 cm⁻¹, thioether) .

What strategies resolve contradictions in biological activity data across studies?

Advanced Question

Contradictions may arise from variations in assay conditions or impurity profiles. Methodological solutions include:

- Standardized Assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and controls.

- Purity Validation : HPLC with UV/Vis detection (λ = 254 nm) to confirm >98% purity .

- Computational Validation : Molecular docking (AutoDock Vina) to compare binding affinities across reported targets (e.g., COX-2 vs. EGFR) .

What are the potential biological targets of this compound based on structural analogs?

Basic Question

- Enzyme Inhibition : Analogous imidazole-thioether-benzamides inhibit tyrosine kinases (IC₅₀ = 1.2–3.8 µM) and COX-2 (IC₅₀ = 0.8 µM) via thioether-mediated cysteine binding .

- Antimicrobial Activity : Imidazole derivatives disrupt fungal CYP51 (e.g., Candida albicans MIC = 8 µg/mL) .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Question

- Molecular Docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using Schrödinger Suite. The 4-methoxyphenyl group shows strong van der Waals interactions with Leu788 and Val726 .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-target complexes; RMSD < 2.0 Å indicates stable binding .

- QSAR Models : Hammett constants (σ) of substituents correlate with logP and IC₅₀ values, guiding lead optimization .

How can regioselectivity challenges in imidazole synthesis be addressed?

Advanced Question

Regioselectivity in imidazole ring formation is controlled by:

- Catalytic Systems : CuI/1,10-phenanthroline promotes 5-aryl substitution over 4-aryl .

- Microwave-Assisted Synthesis : Reduces reaction time (30 min vs. 12 hr) and improves yield (82% vs. 55%) .

What are the stability profiles of this compound under physiological conditions?

Advanced Question

- pH Stability : Degrades rapidly at pH < 3 (gastric conditions) due to imidazole ring protonation. Use enteric coatings for oral delivery .

- Oxidative Stability : Thioether linkage prone to oxidation; stability enhanced by co-formulating with antioxidants (e.g., ascorbic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.